molecular formula C16H18N2O3 B14859712 4-((3-Ethoxy-2-hydroxybenzyl)amino)benzamide

4-((3-Ethoxy-2-hydroxybenzyl)amino)benzamide

Cat. No.: B14859712
M. Wt: 286.33 g/mol
InChI Key: UDDWAKMZUFITJS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-((3-Ethoxy-2-hydroxybenzyl)amino)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, low reaction times, and high yields . Industrial production methods may vary, but they generally follow similar principles of condensation reactions under controlled conditions.

Chemical Reactions Analysis

4-((3-Ethoxy-2-hydroxybenzyl)amino)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by reagents like sodium hydroxide or potassium carbonate.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-((3-Ethoxy-2-hydroxybenzyl)amino)benzamide is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 4-((3-Ethoxy-2-hydroxybenzyl)amino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

4-((3-Ethoxy-2-hydroxybenzyl)amino)benzamide can be compared to other benzamide derivatives, such as:

  • 4-((3-Hydroxybenzyl)amino)benzamide
  • 4-((3-Methoxybenzyl)amino)benzamide
  • 4-((3-Chlorobenzyl)amino)benzamide

These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical properties and applications

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

4-[(3-ethoxy-2-hydroxyphenyl)methylamino]benzamide

InChI

InChI=1S/C16H18N2O3/c1-2-21-14-5-3-4-12(15(14)19)10-18-13-8-6-11(7-9-13)16(17)20/h3-9,18-19H,2,10H2,1H3,(H2,17,20)

InChI Key

UDDWAKMZUFITJS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1O)CNC2=CC=C(C=C2)C(=O)N

Origin of Product

United States

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